Latrunculone B

Description

Natural Occurrence and Discovery of Latrunculone B

This compound is a naturally occurring compound isolated from marine invertebrates. Its discovery is linked to the investigation of bioactive metabolites from sponges. It was successfully isolated from the Indo-Pacific marine sponge Cacospongia mycofijiensis. researchgate.net The isolation process from a 2000 collection of this sponge was part of a larger effort to identify novel latrunculin analogs. nih.gov This effort yielded a total of eight compounds, including the previously known Latrunculin A and Latrunculin B, alongside six new analogs, one of which was this compound. nih.govvulcanchem.com

The extraction from the sponge involved the use of dichloromethane, followed by purification via reversed-phase high-performance liquid chromatography (HPLC) to separate the various compounds. vulcanchem.com The discovery of this compound and its co-occurring analogs was significant as it provided a set of structurally diverse molecules, valuable for expanding the understanding of structure-activity relationships within the latrunculin class of compounds. vulcanchem.com

| Discovery of this compound | |

| Natural Source | Marine Sponge Cacospongia mycofijiensis |

| Geographic Origin of Source Organism | Indo-Pacific |

| Isolation Method | Dichloromethane extraction followed by reversed-phase HPLC |

| Co-isolated Compounds | Latrunculin A, Latrunculin B, Latrunculol A, Latrunculol B, 18-epi-Latrunculol A, Latrunculol C, Latrunculone A |

Historical Context and Significance as a Biochemical Probe

The significance of this compound is best understood in the context of its parent family, the latrunculins. The archetypal members, Latrunculin A and Latrunculin B, were first isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica). nih.govgoogle.compnas.org This family of compounds is renowned for its potent and selective disruption of the actin cytoskeleton. google.compnas.org

At a molecular level, latrunculins bind to actin monomers (G-actin) in a 1:1 stoichiometric ratio, preventing them from polymerizing into filamentous actin (F-actin). nih.govwikipedia.org This inhibitory action on actin polymerization makes latrunculins invaluable as biochemical probes in cell biology. They allow researchers to reversibly disrupt microfilament-dependent processes, thereby elucidating the role of the actin cytoskeleton in cell motility, division, morphogenesis, and intracellular transport. google.comontosight.ai

This compound, as a member of this family, also possesses potent biological activities. ontosight.ai Research has shown it exhibits cytotoxic activity against certain cancer cell lines. ontosight.ainih.gov For instance, in a study evaluating compounds against various tumor cell lines, this compound showed considerable cytotoxicity against melanoma (MDA-MB-435), colon (HT-29), and non-small cell lung (H522-T1) cancer cell lines. nih.gov Its unique structure, a modification of the core latrunculin scaffold, makes it a subject of interest for studies aimed at understanding the precise structural requirements for actin binding and cytotoxicity.

Structural Classification within the Latrunculin Macrolide Family

This compound is classified as a macrolide, a class of organic compounds characterized by a large lactone ring containing at least twelve atoms. drugbank.comwikipedia.org More specifically, it belongs to the latrunculin family of macrolides, which are distinguished by the presence of a unique 2-thiazolidinone (B52157) moiety. ontosight.aidrugbank.com

Structurally, this compound features a 14-membered macrolide ring. ontosight.aidrugbank.com Its chemical formula is C₂₅H₃₉NO₄S, and it has a molecular weight of 457.64 g/mol . ontosight.ai It is considered an analog of the more widely studied Latrunculin A (a 16-membered macrolide) and Latrunculin B (a 14-membered macrolide), but with significant modifications to its macrocyclic ring. vulcanchem.comgoogle.comwikipedia.org The isolation of this compound and related compounds like Latrunculone A and the Latrunculols from Cacospongia mycofijiensis represented a significant expansion of the known structural diversity of the latrunculin chemotype. nih.govvulcanchem.com

| Structural Properties of this compound | |

| Chemical Class | Macrolide, Latrunculin |

| Molecular Formula | C₂₅H₃₉NO₄S |

| Molecular Weight | 457.64 g/mol |

| Core Structure | 14-membered macrocyclic lactone |

| Distinguishing Feature | 2-thiazolidinone moiety |

Structure

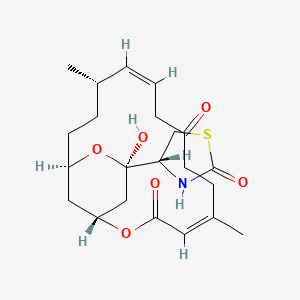

2D Structure

3D Structure

Properties

Molecular Formula |

C22H31NO6S |

|---|---|

Molecular Weight |

437.6 g/mol |

IUPAC Name |

(1R,4Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-17-[(4R)-2-oxo-1,3-thiazolidin-4-yl]-2,16-dioxabicyclo[13.3.1]nonadeca-4,10-diene-3,8-dione |

InChI |

InChI=1S/C22H31NO6S/c1-14-4-3-5-16(24)8-6-15(2)10-20(25)28-18-11-17(9-7-14)29-22(27,12-18)19-13-30-21(26)23-19/h3-4,10,14,17-19,27H,5-9,11-13H2,1-2H3,(H,23,26)/b4-3-,15-10-/t14-,17-,18-,19+,22-/m1/s1 |

InChI Key |

GCLFJDBFHQMHMU-PPLVVCHYSA-N |

Isomeric SMILES |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CCC(=O)C/C=C1)/C |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(=O)CC=C1)C |

Origin of Product |

United States |

Molecular Mechanism of Action on Actin Dynamics

The primary mechanism by which Latrunculone B disrupts the actin cytoskeleton is through its direct interaction with monomeric actin (G-actin), which subsequently prevents its polymerization into filamentous actin (F-actin). caltagmedsystems.co.uknih.gov This sequestration of actin monomers shifts the equilibrium of the actin polymerization process, leading to the disassembly of existing actin filaments. caltagmedsystems.co.uknih.gov

Direct Interaction with Monomeric Actin (G-actin)

This compound's effects stem from its high-affinity binding to G-actin. This interaction is crucial as it effectively removes actin monomers from the pool available for filament assembly. nih.gov

Research has consistently shown that this compound binds to monomeric G-actin in a 1:1 stoichiometric ratio. caltagmedsystems.co.uktocris.com This one-to-one interaction is a key factor in its potent ability to inhibit actin polymerization. The equilibrium dissociation constant (Kd) for this compound binding to maize pollen actin has been determined to be 74 nM, indicating a high affinity. nih.govnih.gov

X-ray crystallography and molecular dynamics studies have revealed that this compound binds to G-actin in a specific cleft located between subdomains II and IV. nih.govbiorxiv.org This binding site is strategically positioned near the nucleotide-binding cleft. nih.govmdpi.com The interaction is stabilized by both hydrophobic interactions involving the macrocyclic ring of this compound and hydrogen bonding between its thiazolidinone moiety and specific amino acid residues on the actin protein, namely Asp157 and Thr186. nih.gov This binding sterically hinders the conformational changes that are necessary for an ATP-bound G-actin monomer to incorporate into a growing actin filament. nih.govnih.gov

Inhibition of Actin Polymerization and Filament Assembly

By sequestering G-actin monomers, this compound effectively inhibits the elongation of actin filaments. caltagmedsystems.co.ukwikipedia.org This prevention of new filament formation is a direct consequence of the reduced concentration of available actin monomers. nih.gov The IC50 values for the inhibition of F-actin polymerization in vitro are approximately 60 nM in the absence of calf serum and 900 nM in its presence, highlighting its potent inhibitory activity. tocris.com

Destabilization and Depolymerization of Existing Actin Filaments (F-actin)

The actin cytoskeleton is a dynamic structure maintained by a constant equilibrium between the assembly of new filaments and the disassembly of old ones. By preventing the addition of new monomers to the barbed (+) ends of existing filaments, this compound shifts this balance towards depolymerization. nih.govwikipedia.org This leads to a net loss of F-actin and the disassembly of actin structures within the cell. caltagmedsystems.co.ukresearchgate.net Studies have shown that treatment with this compound causes a dose-dependent depolymerization of F-actin in various cell types. nih.gov

Comparative Mechanistic Analyses with Other Actin-Modulating Agents

The mechanism of this compound can be better understood when compared to other well-known actin-modulating agents.

| Agent | Target | Primary Mechanism of Action |

| This compound | G-actin | Sequesters G-actin monomers, preventing their incorporation into filaments. nih.govwikipedia.org |

| Cytochalasin D | F-actin (barbed end) | Caps the barbed end of F-actin, preventing both the association and dissociation of actin monomers at this end. nih.govmdpi.comwikipedia.org |

| Phalloidin (B8060827) | F-actin | Binds at the interface of actin subunits within the filament, stabilizing it and preventing depolymerization. nih.govwikipedia.org |

| Jasplakinolide (B32604) | F-actin | Stabilizes actin filaments by binding to the sides of the filaments, inhibiting depolymerization. nih.govnih.gov |

Unlike cytochalasin D, which primarily acts on the ends of existing filaments, this compound's primary target is the monomer pool. wikipedia.org While phalloidin and jasplakinolide stabilize F-actin, this compound promotes its disassembly by cutting off the supply of monomers for assembly. nih.govwikipedia.org This distinction in their mechanisms of action makes these compounds valuable complementary tools for studying the complex dynamics of the actin cytoskeleton.

Impact on Cellular and Subcellular Processes

Reorganization of the Actin Cytoskeleton and Cellular Morphological Changes

Formation of Actin Aggregates and Disruption of Cortical F-actin

Treatment of cells with Latrunculone B leads to a marked disruption of the actin cytoskeleton, characterized by the loss of stress fibers and the appearance of small actin aggregates scattered throughout the cytoplasm. researchgate.netresearchgate.net In various cell types, including 3T3 cells, this disruption manifests as the disappearance of prominent stress fibers and the formation of F-actin specks or punctae. researchgate.net Studies on human trabecular meshwork (HTM) cells have shown that treatment with this compound can completely eliminate F-actin staining, and upon washout of the toxin, cells form distinct cortical actin arrays. nih.gov

The cortical actin network, a dense meshwork of actin filaments beneath the plasma membrane, is particularly sensitive to this compound. Microscopic analysis of skeletal muscle tissue exposed to this compound revealed a significant diminishment of cortical F-actin. nih.govnih.gov This disruption of the cortical actin is a key factor in the subsequent changes to cell shape and function. In some cell types, such as Vero cells, the removal of this compound can lead to the formation of numerous F-actin punctae, often accumulating in the juxtanuclear region, before the cytoskeleton eventually recovers. researchgate.net

| Cell Type | Observed Effect on Actin Cytoskeleton | Reference |

|---|---|---|

| Vero Cells | Disruption of actin stress fibers and cell rounding. Upon washout, formation of juxtanuclear F-actin punctae. | researchgate.net |

| 3T3 Cells | Disappearance of stress fibers; F-actin organizes into small aggregates and specks. | researchgate.net |

| Human Trabecular Meshwork (HTM) Cells | Complete removal of F-actin staining; formation of cortical actin arrays upon recovery. | nih.gov |

| Rat Epitrochlearis Skeletal Muscle | Markedly diminished cortical F-actin. | nih.govnih.gov |

| Phytophthora infestans Hyphae | Disappearance of axially oriented actin filament cables; actin filament plaques were more resilient. | nih.gov |

Alterations in Cell Shape and Adhesion Dynamics

The integrity of the actin cytoskeleton is fundamental to maintaining cell shape and mediating adhesion to the extracellular matrix. nih.gov Consequently, its disruption by this compound induces noticeable changes in cellular morphology and adhesive properties. ontosight.ai Cells treated with the toxin often round up, a direct consequence of the collapse of the internal actin scaffold. researchgate.net In the oomycete Phytophthora infestans, this compound treatment resulted in aberrant hyphal growth, including increased branching and the formation of balloon-like shapes at the hyphal tips. nih.gov

Cell adhesion is a complex process that relies on the connection between the actin cytoskeleton and adhesion sites. While direct, comprehensive studies on this compound's effect on specific adhesion dynamics are specific to the cell type and context, the disruption of the actin network inherently affects cell-surface interactions. nih.gov For instance, the alteration of cell morphology and the loss of stress fibers, which are connected to focal adhesions, imply a modification of adhesion dynamics. ontosight.airesearchgate.net In human trabecular meshwork cells, a transient increase in cell stiffness was observed after this compound treatment, which correlated with the formation of cortical actin arrays during recovery, suggesting a dynamic interplay between cytoskeletal organization and cell adhesion. nih.gov

Influence on the Mechanical Properties of Cells

The mechanical properties of a cell, such as stiffness and viscoelasticity, are largely determined by the state of its actin cytoskeleton. nih.govelifesciences.org By inducing depolymerization of actin filaments, this compound significantly alters these properties. Studies using fibroblast-populated collagen matrices have demonstrated that this compound causes a concentration-dependent decrease in both the contractile force and dynamic stiffness of the cells. researchgate.net

Atomic force microscopy and other microrheological techniques have provided quantitative insights into these changes. The effective concentrations for this compound to alter mechanical properties in fibroblasts were found to be in the range of 20 nM to 200 nM. researchgate.net In another study, treating protoplasts with Latrunculin A, a related compound, led to an increase in the relaxation time constants, indicating a change in the viscoelastic nature of the cell. nih.gov Specifically, the longest relaxation time increased from 0.28 s in control cells to 1.0 s in treated cells, reflecting the profound impact of actin filament disruption on the cell's ability to respond to and recover from deformation. nih.gov

Modulation of Nuclear Actin Dynamics

Once thought to be confined to the cytoplasm, actin is now recognized as a key component of the cell nucleus, where it participates in essential processes like transcription and chromatin remodeling. rjonco.commdpi.com this compound has been instrumental in revealing the dynamics of nuclear actin, particularly the mechanisms governing its transport and assembly.

Increased G-actin Levels and Nuclear Translocation of Actin

Interestingly, the actin that accumulates in the nucleus under these conditions is primarily monomeric or in a conformationally distinct state, as it does not readily stain with phalloidin (B8060827), a substance that specifically binds to F-actin. nih.govresearchgate.net This nuclear actin can be visualized with actin antibodies, confirming its presence and suggesting that it exists in a non-filamentous form or as part of complexes not recognized by phalloidin. nih.gov

Cofilin-Dependent Mechanisms of Nuclear Actin Accumulation

The translocation of actin into the nucleus following this compound treatment is not a passive process but is actively mediated by other proteins, most notably the actin-depolymerizing factor cofilin. nih.govnih.gov Studies have demonstrated that in mast cells treated with this compound, both actin and cofilin translocate into the nucleus together. nih.govresearchgate.net

The essential role of cofilin in this process was confirmed in experiments using permeabilized cells. nih.gov The introduction of an anti-cofilin antibody into these cells effectively inhibited the nuclear accumulation of actin that was otherwise induced by this compound. nih.govresearchgate.net This finding strongly implies the existence of an active, cofilin-dependent import mechanism for actin into the nucleus. nih.gov This mechanism appears to be a response to cellular stress, such as the disruption of the actin cytoskeleton, highlighting a functional link between cytoplasmic actin dynamics and nuclear processes. nih.govnih.gov

| Process | Key Finding | Cell Model | Reference |

|---|---|---|---|

| G-actin Levels | Increases the cellular pool of G-actin. | Rat Peritoneal Mast Cells | nih.govresearchgate.net |

| Nuclear Translocation | Causes translocation of G-actin into the nucleus. | Rat Peritoneal Mast Cells | nih.govresearchgate.net |

| Nuclear Actin State | Accumulated nuclear actin is primarily monomeric or in a state not stained by phalloidin. | Rat Peritoneal Mast Cells | nih.gov |

| Cofilin's Role | Cofilin translocates into the nucleus along with actin. | Rat Peritoneal Mast Cells | nih.govresearchgate.net |

| Import Mechanism | Nuclear actin accumulation is dependent on a cofilin-mediated import mechanism. | Permeabilized Mast Cells | nih.govresearchgate.net |

Implications for Nuclear F-actin Cytoskeleton in Specific Cell States (e.g., Senescence)

This compound (LatB), a compound known to inhibit cytoplasmic F-actin polymerization by sequestering G-actin monomers, paradoxically induces the formation of filamentous actin (F-actin) within the nucleus. mdpi.com The response of the nuclear F-actin cytoskeleton to this compound treatment exhibits significant differences between young, proliferative cells and senescent cells. mdpi.compnas.org

In studies using young IMR-90 human fibroblasts, treatment with this compound leads to the formation of distinct, straight F-actin structures within the nucleus. oncotarget.com Time-lapse imaging reveals dynamic processes, including the directional movement and eventual disassembly of these nuclear actin structures. mdpi.com

Conversely, in senescent IMR-90 cells, this compound application induces a different nuclear F-actin pattern. The resulting actin filaments are primarily observed adjacent to the nuclear periphery. oncotarget.com These findings demonstrate that the cellular state, specifically senescence, dictates the spatial organization and dynamics of nuclear F-actin assembly upon exposure to actin-disrupting agents like this compound. mdpi.compnas.org This differential response highlights the altered regulation of the nuclear cytoskeleton in aging cells. mdpi.com

Table 1: Differential Effects of this compound on Nuclear F-actin

| Cell State | Observed Nuclear F-actin Pattern upon LatB Treatment | Reference |

|---|---|---|

| Young (Proliferative) IMR-90 Cells | Formation of straight F-actin structures throughout the nucleus. | oncotarget.com |

| Senescent IMR-90 Cells | F-actin assembly is concentrated near the nuclear periphery. | oncotarget.com |

Linkage to Gene Transcription Regulation through Actin Forms

The state of the actin cytoskeleton is a critical regulator of gene transcription. pnas.org this compound, by shifting the cellular balance from filamentous F-actin to monomeric G-actin, exerts significant influence over transcriptional programs. plos.org This regulation occurs primarily through its impact on cytoplasmic G-actin levels, which in turn affects mechanosensitive signaling pathways that control the activity of transcription factors. plos.org

For instance, treatment with this compound leads to the downregulation of target genes for the Myocardin-related transcription factor (MRTF) and Serum Response Factor (SRF). plos.org Similarly, the Hippo-YAP/TAZ signaling axis, which is regulated by F-actin, is also affected, with a majority of its target genes being downregulated following this compound exposure. plos.org

In a different context, direct disruption of the actin cytoskeleton by this compound has been shown to enhance cytokine-induced expression of the inducible nitric oxide synthase (iNOS) gene in human epithelial cells. mdpi.com This effect involves both transcriptional and post-transcriptional mechanisms. mdpi.com The same study noted that while enhancing iNOS expression, this compound inhibited SRF- and AP1-dependent reporter gene expression, underscoring the complex and pathway-specific nature of actin-mediated transcriptional control. mdpi.com

Influence on Intracellular Signaling Pathways

Disruption of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) Polarization

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a crucial lipid second messenger involved in cell polarization and migration. plos.orgnih.gov The integrity of the actin cytoskeleton is essential for the proper spatial regulation of PIP3. While actin polymerization is not required for directional sensing in response to an external chemoattractant gradient, it is necessary for establishing and maintaining the polarized distribution of PIP3 in response to a uniform stimulus. plos.orgnih.gov

Treatment with this compound disrupts this process. In neutrophils, for example, inhibiting actin polymerization with latrunculin prevents the cell from polarizing its PIP3 response when stimulated uniformly with a chemoattractant. nih.gov This indicates that while the initial generation of PIP3 may occur, the positive feedback loop that amplifies and confines PIP3 to the leading edge is broken. plos.org This feedback requires actin polymerization to function correctly. plos.org Thus, this compound effectively uncouples PIP3 signaling from the morphological polarization of the cell by disrupting the actin-dependent amplification and stabilization of the PIP3 signal at the leading edge.

Impairment of Actin Nucleation-Promoting Complex (SCAR/WAVE) Recycling

The SCAR/WAVE complex is a key mediator of actin polymerization at the leading edge of migrating cells, acting downstream of the Rho family GTPase Rac to activate the Arp2/3 complex. ahajournals.orgfrontiersin.orgresearchgate.net The proper functioning and localization of the SCAR/WAVE complex are tightly linked to the dynamics of the actin network it helps to create.

After the SCAR/WAVE complex is activated and incorporated into the actin network at the cell periphery, its subsequent removal from the membrane and recycling are facilitated by ongoing actin polymerization and retrograde flow. frontiersin.orgresearchgate.net Treatment with latrunculin compounds, which inhibit actin polymerization, disrupts this cycle. nih.gov This leads to an exaggerated and persistent recruitment of the SCAR/WAVE complex to the cell membrane. nih.govahajournals.org In the absence of actin polymerization, the complex becomes trapped and is not efficiently recycled from the actin cortex, leading to the formation of aberrant structures, such as nanorings, instead of productive lamellipodia. nih.govnih.gov This demonstrates that this compound impairs the essential recycling of the SCAR/WAVE complex by halting the actin dynamics required for its dissociation from the membrane.

Effects on Spatial Persistence of Rho Family GTPase Activity (e.g., Rac)

The Rho family of small GTPases, including Rac, Rho, and Cdc42, are master regulators of the actin cytoskeleton, controlling processes like cell motility, contraction, and polarity. plos.org Rac, in particular, is known to promote actin polymerization to form lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells. plos.org

This compound's primary effect is to depolymerize the actin filaments that are the downstream effectors of these GTPases. While Rac can still be activated at the cell membrane in response to upstream signals, its ability to generate a spatially persistent and productive output—the lamellipodium—is abrogated by this compound. nih.gov The drug essentially severs the link between Rac activation and the cytoskeletal reorganization it is meant to orchestrate.

Furthermore, research indicates a link between this compound's effects and the Rho-associated kinase (ROCK) pathway, a downstream effector of RhoA. The electrophysiological effects of this compound in pulmonary vein cardiomyocytes were attenuated by the ROCK inhibitor Y-27632, suggesting that this compound's actions can be intertwined with the signaling output of the RhoA pathway. nih.gov

Electrophysiological and Calcium Homeostasis Modulations

This compound has been shown to directly modulate the electrophysiological properties and calcium homeostasis of cardiomyocytes, particularly those from pulmonary veins (PVs), which are critical in the context of atrial fibrillation. nih.gov

Regarding calcium homeostasis, this compound treatment decreases the intracellular Ca2+ transient and reduces the Ca2+ content within the sarcoplasmic reticulum of PV cardiomyocytes. nih.gov This demonstrates a clear impact on the mechanisms that regulate intracellular calcium levels, which are fundamental to cardiac muscle contraction and signaling. nih.gov The compound was also found to attenuate stretch-induced increases in spontaneous electrical activity and arrhythmogenic trigger activity in PV preparations. nih.gov

Table 2: Electrophysiological and Calcium Homeostasis Effects of this compound in Pulmonary Vein Cardiomyocytes

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Late Na+ Current | Decrease | nih.gov |

| L-type Ca2+ Current | Decrease | nih.gov |

| Transient Outward K+ Current | Decrease | nih.gov |

| Ultra-rapid Delayed Rectifier K+ Current | Decrease | nih.gov |

| Delayed Rectifier K+ Current | Increase | nih.gov |

| Intracellular Ca2+ Transient | Decrease | nih.gov |

| Sarcoplasmic Reticulum Ca2+ Content | Decrease | nih.gov |

| Spontaneous Electrical Activity | Decrease | nih.gov |

Regulation of Pulmonary Vein Electrophysiological Characteristics

There is currently no available scientific literature or research data detailing the specific effects of this compound on the regulation of pulmonary vein electrophysiological characteristics. The pulmonary veins are known to have distinct electrophysiological properties that can contribute to arrhythmogenesis, but the modulatory role of this compound in this context has not been investigated. revespcardiol.orgnih.govaerjournal.comnih.gov

Attenuation of Stretch-Induced Arrhythmogenesis Mechanisms

Scientific investigation into the potential of this compound to attenuate stretch-induced arrhythmogenesis is absent from the current body of published research. While mechanical stretch is a known factor in cardiac arrhythmias, the influence of this compound on the underlying mechanisms, such as the activation of stretch-activated channels, has not been explored. nih.govbiorxiv.org

Modulation of Specific Ion Channel Currents (e.g., Na+, Ca2+, K+)

There is no specific information available in the scientific literature regarding the modulation of sodium (Na+), calcium (Ca2+), or potassium (K+) ion channel currents by this compound. The modulation of these channels is a key mechanism for many pharmacological agents affecting cellular excitability, but such effects have not been documented for this specific compound. numberanalytics.comutoronto.canumberanalytics.comnih.gov

Effects on Intracellular Ca2+ Transient and Sarcoplasmic Reticulum Ca2+ Content

Research detailing the effects of this compound on intracellular calcium (Ca2+) transients and the calcium content of the sarcoplasmic reticulum is not available. The regulation of intracellular calcium is fundamental to muscle contraction and cellular signaling, yet the impact of this compound on these processes remains uninvestigated. nih.govfrontiersin.org

Induction of Programmed Cell Death and Associated Molecular Events

The primary mechanism of action for the latrunculin family involves the disruption of the actin cytoskeleton, which has known implications for programmed cell death, or apoptosis.

Actin Microfilament Destabilization and Apoptosis Pathways

This compound, as an inhibitor of actin polymerization, is implicated in processes that can lead to cell death. The integrity of the actin cytoskeleton is crucial for various cellular functions, and its disruption is a known trigger for apoptosis. upstate.edunih.gov Research involving the related compound, latrunculin B, has shown that it can abrogate certain forms of cell death. Specifically, inhibitors of actin polymerization, such as latrunculin B, were found to prevent GA101-induced lysosomal cell death in lymphoma cell lines. frontiersin.org This suggests that an intact and dynamic actin cytoskeleton is necessary for this particular cell death pathway to proceed.

The disruption of the actin cytoskeleton can initiate apoptosis through various signaling cascades. nih.gov For instance, the destabilization of actin filaments can release pro-apoptotic factors that are normally sequestered by the cytoskeleton. frontiersin.org While the precise pathways activated by this compound are not fully detailed in the literature, the fundamental mechanism of actin disruption links it to the broader field of apoptosis research. The process of apoptosis involves distinct morphological changes, such as membrane blebbing and the formation of apoptotic bodies, which are events heavily dependent on the dynamics of the actin cytoskeleton. researchgate.net

Table 1: Research Findings on Actin-Related Cell Death

| Compound/Factor | Effect on Actin | Consequence | Cell Type |

|---|---|---|---|

| Latrunculin B | Inhibits actin polymerization | Abrogates GA101-induced lysosomal cell death | Lymphoma cell lines |

| Cytochalasin D/Latrunculin A | Actin depolymerization | Induces mitochondrial-dependent apoptosis | Not specified |

Activation of Bax Signaling and DNA Damage Responses (e.g., gamma-H2AX recruitment)

There is no scientific literature available that specifically links this compound to the activation of Bax signaling pathways or the induction of DNA damage responses, such as the recruitment of gamma-H2AX (γ-H2AX). Bax is a key pro-apoptotic protein in the mitochondrial pathway of apoptosis, and γ-H2AX is a sensitive marker for DNA double-strand breaks. nih.govnih.govcellsignal.com The potential role of this compound in modulating these specific molecular events has not been documented.

Table 2: Summary of this compound's Known and Unknown Cellular Impacts

| Section | Topic | Research Findings for this compound |

|---|---|---|

| 3.4.1 | Pulmonary Vein Electrophysiology | No specific data available. |

| 3.4.2 | Stretch-Induced Arrhythmogenesis | No specific data available. |

| 3.4.3 | Ion Channel Modulation | No specific data available. |

| 3.4.4 | Intracellular Calcium Effects | No specific data available. |

| 3.5.1 | Actin Destabilization & Apoptosis | Implicated via its known function as an actin polymerization inhibitor. Related compound Latrunculin B affects lysosomal cell death. |

Compound Names

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Latrunculin A |

| Latrunculin B |

| Cytochalasin D |

| GA101 (Obinutuzumab) |

| Bax |

Gene Expression Modulation in Specific Metabolic Pathways (e.g., Purine (B94841) and Pyrimidine (B1678525) Metabolism)

Research has demonstrated that this compound has a significant impact on the gene expression profiles related to fundamental metabolic processes, including purine and pyrimidine metabolism.

Detailed Research Findings

Studies utilizing gene expression analysis have revealed that treatment with this compound can alter the transcription of genes essential for the synthesis and degradation of nucleotides. In one key study, human prostate cancer cells (PC-3) were treated with 0.5 µM of this compound for 24 hours. Subsequent microarray analysis of the entire genome identified significant changes in the expression of genes involved in both purine and pyrimidine metabolic pathways. nih.gov This finding was also corroborated by the Inxight Drugs database, which notes that an assessment using an Affymetrix gene chip on PC-3 cells under similar conditions showed that this compound produced significant effects on the expression of genes within these pathways. ncats.io

The modulation of these pathways is a critical finding, as purine and pyrimidine metabolism is intrinsically linked to cellular processes such as DNA replication and repair, which were also observed to be affected by this compound treatment. nih.gov The study highlighted that the pattern of gene expression changes induced by this compound was similar to that caused by another inhibitor of the Rho/MKL/SRF pathway, suggesting a mechanistic link between actin polymerization, this signaling pathway, and the regulation of nucleotide metabolism genes. nih.gov

Further analysis using Gene Set Enrichment Analysis (GSEA) confirmed that the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathways for "Purine metabolism" and "Pyrimidine metabolism" were among those significantly affected by this compound treatment in PC-3 cells. nih.gov

While the primary research directly linking this compound to purine and pyrimidine metabolism has been conducted in specific cancer cell lines, the fundamental nature of these pathways suggests the broader implications of actin cytoskeleton dynamics on cellular metabolic regulation. For instance, the translocation of enzymes involved in purine biosynthesis has been shown to be dependent on F-actin polymerization, a process directly inhibited by this compound. nih.gov

Table 1: Impact of this compound on Gene Expression in Metabolic Pathways

| Pathway | Cell Type | This compound Concentration | Duration of Exposure | Observed Effect on Gene Expression | Reference |

|---|---|---|---|---|---|

| Purine Metabolism | PC-3 (Human Prostate Cancer) | 0.5 µM | 24 hours | Significant modulation of pathway-related genes | nih.gov |

| Pyrimidine Metabolism | PC-3 (Human Prostate Cancer) | 0.5 µM | 24 hours | Significant modulation of pathway-related genes | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Purine |

Chemical Synthesis and Analog Development of Latrunculone B

Biosynthetic Pathways and Precursors of Latrunculone B

The biosynthesis of latrunculins, including this compound, is noted for its unique mixed origin, drawing from both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. nih.gov These complex enzymatic systems are responsible for creating a wide array of structurally diverse natural products in microorganisms. nih.govnih.gov

Polyketide synthases are large, modular enzymes that construct complex carbon chains, known as polyketides, through the sequential condensation of simple carboxylic acid units, primarily acyl-CoA thioesters. beilstein-journals.orgresearchgate.net Much like fatty acid synthases, PKS modules contain a set of domains—including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP)—that catalyze the extension of the polyketide chain. beilstein-journals.org Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can modify the backbone, leading to a high degree of structural diversity. beilstein-journals.org In the case of the latrunculin family, the core macrocyclic structure is believed to be an octaketide, indicating it is assembled from eight ketide units by a PKS system. nih.gov

Nonribosomal peptide synthetases are responsible for the synthesis of peptides without the use of ribosomes. beilstein-journals.org Similar to PKS, NRPS enzymes are modular, with each module typically responsible for the recognition, activation, and incorporation of a single amino acid into a growing peptide chain. nih.govbeilstein-journals.org Key domains within an NRPS module include the adenylation (A) domain, which selects and activates the amino acid, the peptidyl carrier protein (PCP) or thiolation (T) domain, which holds the activated amino acid, and the condensation (C) domain, which forms the peptide bond. beilstein-journals.org The thiazolidinone moiety characteristic of the latrunculin class is derived from an amino acid precursor, indicating the involvement of an NRPS enzyme in its biosynthesis. nih.gov The integration of these two pathways, PKS and NRPS, results in the hybrid structure of this compound. nih.gov

Total Synthesis Methodologies of this compound

The complex structure of this compound, featuring a macrocycle, a tetrahydropyran (B127337) ring, and multiple stereocenters, presents significant challenges for total synthesis. The ability to selectively control the three-dimensional arrangement of atoms is a critical aspect of synthesizing such intricate molecules. fiveable.merijournals.comnumberanalytics.com

Achieving precise stereochemical control is a central challenge in the synthesis of complex natural products like this compound. fiveable.merijournals.com Early synthetic efforts towards the closely related Latrunculin B highlighted these difficulties. In a notable synthesis by the Fürstner group, an aldol (B89426) reaction intended to construct a key linear precursor yielded a disappointing 2:1 ratio of the desired diastereomer to an undesired one. organic-chemistry.org This outcome underscores the inherent difficulty in controlling the stereochemistry at multiple centers during the assembly of complex acyclic chains, which are precursors to the final cyclic structure. Overcoming such challenges often requires the development of highly selective reactions or innovative strategies later in the synthetic sequence. organic-chemistry.orgyoutube.com

Modern catalysis-based methods have been pivotal in the successful total synthesis of latrunculin family members. nih.govmpg.de The Fürstner synthesis of Latrunculin B provides a prominent example, employing both alkyne metathesis and iron catalysis. organic-chemistry.org

Alkyne metathesis , a powerful reaction that breaks and reforms carbon-carbon triple bonds, was used for the crucial macrocyclization step. organic-chemistry.orgbeilstein-journals.orgd-nb.info This approach was particularly advantageous over standard ring-closing olefin metathesis (RCM), which tends to produce a mixture of products with a predominance of the undesired trans double bond geometry for this specific macrocycle. organic-chemistry.org By using alkyne metathesis to form the macrocyclic alkyne, a subsequent Lindlar hydrogenation could selectively produce the required cis double bond within the macrocycle's cis,trans diene system. organic-chemistry.org

Iron catalysis also featured in the synthesis, reflecting a broader trend towards using inexpensive, abundant, and environmentally benign metals in organic synthesis. mdpi.comnih.gov While the specific role of iron catalysis in the Fürstner synthesis of Latrunculin B was part of a broader catalysis-based approach, it highlights the utility of such catalysts in complex synthetic endeavors. organic-chemistry.orgnih.gov

A key element of the Fürstner group's strategy was the elegant control of stereochemistry during the formation of the tetrahydropyran ring. organic-chemistry.org Despite the poor diastereoselectivity of the initial aldol reaction, they were able to correct this issue during the cyclization step. organic-chemistry.org The process involved the formation of a hemiketal from the linear precursor. Subsequent acid-catalyzed elimination of two water molecules generated a planar oxocarbenium ion intermediate. organic-chemistry.org The stereochemical information from the poorly controlled step was thus erased. The re-addition of water to this intermediate then proceeded with high diastereoselectivity. This selectivity is governed by the anomeric effect, which favors an axial position for the incoming substituent on the newly formed stereocenter, forcing the other hydroxyl group into the desired equatorial orientation. organic-chemistry.org This strategy demonstrates how a thermodynamically controlled cyclization can override poor kinetic selectivity in an earlier step to establish the correct relative stereochemistry in a complex ring system. organic-chemistry.orgrsc.org

Catalysis-Based Synthetic Strategies (e.g., Alkyne Metathesis, Iron Catalysis)

Isolation and Synthesis of Naturally Occurring Analogues

This compound is part of a larger family of related natural products isolated primarily from marine sponges. A significant study detailed the isolation of this compound and Latrunculone A from the sponge Cacospongia mycofijiensis. researchgate.net This sponge, along with Negombata magnifica (formerly Latrunculia magnifica), has proven to be a reliable source of various latrunculin analogues. nih.gov Research campaigns have successfully isolated numerous related compounds, including Latrunculin A and B, by re-isolating them from sponge collections. nih.gov Other identified natural analogues include Latrunculol A, B, and C, as well as 18-epi-latrunculol. researchgate.net The exploration of these natural libraries provides valuable insight into the structural diversity generated by the biosynthetic machinery of the source organisms. nih.govnih.gov

Table 1: Selected Naturally Occurring Latrunculin Analogues and Their Sources

| Compound Name | Natural Source |

|---|---|

| Latrunculin A | Negombata magnifica, Cacospongia mycofijiensis |

| Latrunculin B | Negombata magnifica |

| Latrunculone A | Cacospongia mycofijiensis |

| This compound | Cacospongia mycofijiensis |

| Latrunculol A | Cacospongia mycofijiensis |

| Latrunculol B | Cacospongia mycofijiensis |

| Latrunculol C | Cacospongia mycofijiensis |

| 18-epi-latrunculol | Cacospongia mycofijiensis |

| Fijianolides | Cacospongia mycofijiensis |

| Aignopsanes | Cacospongia mycofijiensis |

Data sourced from references nih.govresearchgate.netnih.gov

Latrunculones A and B

Latrunculone A and B are sponge-derived metabolites that feature highly modified macrocyclic rings compared to their more common congeners, latrunculin A and B. nih.gov The core structure of these molecules typically consists of a macrolide fused to a tetrahydropyran ring, which is appended with a 2-thiazolidinone (B52157) side chain. nih.gov The total synthesis of these complex molecules represents a significant challenge and a testament to the capabilities of modern synthetic organic chemistry.

Researchers have developed highly convergent total syntheses for latrunculin A and B, which serve as foundational work for accessing the latrunculone structures. nih.gov One notable strategy involves a catalysis-based approach, prominently featuring alkyne metathesis for the formation of the macrocycle. nih.govorganic-chemistry.orgnih.gov This method, followed by a Lindlar hydrogenation, effectively establishes the required cis,trans configuration of the macrocyclic ring. organic-chemistry.org The synthesis is typically completed by the esterification of the two major fragments and the construction of the pyran unit. organic-chemistry.org The development of these synthetic routes is crucial, not only for confirming the structure of the natural products but also for providing a means to produce sufficient quantities for biological study and for the creation of diverse analog libraries. nih.gov

| Synthetic Strategy | Key Reactions | Significance |

| Convergent Total Synthesis | Alkyne Metathesis, Lindlar Hydrogenation, Esterification | Efficient construction of the macrocyclic core and establishment of key stereocenters. nih.govorganic-chemistry.org |

| Catalysis-Based Approach | Iron Catalysis, Cross-Coupling, Cyclization | Provides access to complex molecular architectures like the thiazolidinone-containing macrolides. nih.gov |

Latrunculols and Epi-Latrunculols

The latrunculols and their epimers represent another variation within the latrunculin family. The enantioselective total synthesis of (+)-18-epi-latrunculol A, a congener of latrunculins A and B, has been successfully achieved, providing insight into the structural nuances of this subclass. acs.orgnih.gov The synthetic strategies developed are noteworthy for their stereocontrol and efficiency.

Key features of the synthesis of (+)-18-epi-latrunculol A include:

A late-stage Mitsunobu macrolactonization to form the 16-membered macrolactone. acs.orgnih.gov

A mild Carreira alkynylation to unite the northern and southern hemispheres of the molecule. acs.orgnih.gov

A diastereoselective, acid-mediated δ-hydroxy enone cyclization/equilibration sequence. acs.orgnih.gov

A functional-group-tolerant cross-metathesis to construct a key precursor. acs.org

These synthetic achievements have not only validated the assigned structure and absolute stereochemistry of these natural products but also provided material for further biological evaluation. acs.orgupenn.edu

Other Related Latrunculin Chemotypes from Marine Sponges

Marine sponges, particularly from the genera Negombata and Cacospongia, are a rich source of a diverse array of latrunculin chemotypes. nih.govgoogle.com These compounds exhibit variations in their carbon frameworks, which are broadly classified into two main types based on their presumed biogenetic origin from polyketide synthases (PKS). nih.gov

Type 1: Contains an octa-ketide derived carbon framework. nih.gov

Type 2: Contains a hepta-ketide derived carbon framework. nih.gov

These frameworks are further subdivided into at least six distinct architectures based on the number and type of rings present. nih.gov Despite these variations, all members of the latrunculin family share conserved structural features, such as the S chirality at the methyl-bearing carbon farthest from the ester carbonyl and a conserved relative orientation of the three substituents on the tetrahydropyran ring. nih.gov

Beyond the classic latrunculin structures, sponges of the family Latrunculiidae produce other classes of bioactive alkaloids, such as the pyrroloiminoquinones. nih.govmdpi.com These include compounds like discorhabdins and tsitsikammamines, which possess different core structures but are found within the same family of organisms, highlighting the chemical diversity of these marine invertebrates. nih.govmdpi.com

Design and Synthesis of Novel this compound Derivatives

The development of novel derivatives of this compound is driven by the need to explore structure-activity relationships (SAR) and to identify analogs with improved properties.

Semi-synthetic Approaches to Modified this compound Analogues

Semi-synthesis provides an efficient method for generating novel analogs by chemically modifying a natural product scaffold. eupati.eu This approach leverages the complex, stereochemically rich structure provided by nature and introduces new functionality through targeted chemical reactions. For the latrunculin class, semi-synthetic modifications have been explored to probe the bioactive pharmacophore. google.com

Examples of semi-synthetic modifications on the related Latrunculin A include substitutions at the C-17 hydroxyl group and the thiazolidinone nitrogen with various aliphatic and aromatic groups. google.com These strategies can be applied to this compound to create a library of derivatives. The goal of such modifications is often to enhance biological activity, improve stability, or alter solubility. eupati.eu The combination of biosynthetic production of the core scaffold and subsequent chemical elaboration represents a powerful strategy for diversifying complex natural products. nih.gov

| Modification Site | Potential Reagents/Reactions | Objective |

| C-17 Hydroxyl Group | Acylation, Etherification, Carbamate formation | Explore the role of this functional group in biological interactions. google.com |

| Thiazolidinone Nitrogen | Alkylation, Acylation | Investigate the importance of the thiazolidinone moiety for activity. google.com |

| Macrocycle Double Bonds | Epoxidation, Dihydroxylation, Hydrogenation | Probe the influence of macrocycle conformation and functionality on bioactivity. |

High-Throughput Screening for New Bioactive Chemical Structures

High-Throughput Screening (HTS) is a key technology in drug discovery used to test large numbers of compounds for a specific biological activity. drugtargetreview.com This method allows for the rapid identification of "hit" or "lead" compounds from vast chemical libraries, which can then be optimized through medicinal chemistry. drugtargetreview.com

In the context of latrunculin-like compounds, HTS can be employed in several ways:

Screening Natural Product Libraries: Libraries of purified natural products or crude extracts from various marine organisms can be screened in functional assays to identify new latrunculin chemotypes. researchgate.net This approach has successfully identified known latrunculins and fijianolides as active compounds in various bioassays. researchgate.net

Screening Synthetic Analog Libraries: The libraries of semi-synthetic derivatives (as described in 4.4.1) or focused libraries from diverted total synthesis can be subjected to HTS to map the structure-activity relationship profile of the chemical class. nih.govcea.fr

Discovering Novel Scaffolds: HTS can screen large, diverse synthetic chemical libraries to find completely new chemical structures that mimic the biological function of this compound, potentially acting on the same biological target. drugtargetreview.comnih.govrsc.org

The advantage of HTS is that it is driven by functional activity, meaning it can identify novel chemical structures and mechanisms of action that might not be found through rational design alone. drugtargetreview.com

Structure Activity Relationship Sar of Latrunculone B and Analogues

Identification of Essential Structural Motifs for Actin Inhibition

The potent actin-inhibiting properties of the latrunculin family, including Latrunculone B, are attributed to specific structural components that are fundamental for their interaction with actin monomers. X-ray crystallography studies of Latrunculin A bound to G-actin have been instrumental in identifying these key pharmacophoric elements. nih.gov These studies reveal that both the upper thiazolidinone moiety and the tetrahydropyran (B127337) (THP) ring are crucial for the primary binding and orientation of the molecule within the ATP-binding cleft of actin. nih.gov

Impact of Macrocyclic Ring Modifications on Biological Activity

The 16-membered macrocyclic ring of this compound plays a significant role in its biological activity, primarily by providing a rigid scaffold that correctly orients the actin-binding moieties. Modifications to this ring have been a key focus of SAR studies to understand its contribution and to develop new analogs with potentially improved properties. The isolation of several naturally occurring latrunculin analogs with variations in the macrocycle, such as Latrunculol A and C, has provided a basis for these investigations. vulcanchem.com

Generally, for macrocyclic compounds, cyclization confers a degree of structural pre-organization that can reduce the entropic penalty upon binding to a protein target, leading to higher affinity and selectivity compared to their linear counterparts. nih.gov While major alterations to the macrocycle that disrupt the optimal presentation of the pharmacophore can impair biological activity, some changes are tolerated or can even be beneficial. tandfonline.com For instance, studies on various macrocyclic compounds have shown that ring size can have a modest effect on inhibitory activity. nih.gov In the case of latrunculins, the structural diversity among natural analogs suggests that the macrocycle is amenable to modification. vulcanchem.com

| Compound/Analog | Modification to Macrocyclic Ring | Impact on Biological Activity |

| Latrunculin A | Parent compound with a specific macrocyclic structure. | Potent inhibitor of actin polymerization. scbt.comnih.gov |

| This compound | Differs from Latrunculin A in the macrocycle. | Slightly less potent than Latrunculin A in short-term effects. nih.gov |

| Truncated Latrunculins | Simplified macrocyclic core. | Superior actin binding potency and selectivity towards P. falciparum actin compared to Latrunculin B. nih.gov |

| Latrunculol A | Possesses distinct modifications to the macrocyclic ring compared to Latrunculin A. | Exhibits significant cytotoxic activity. vulcanchem.com |

This table provides a summary of how modifications to the macrocyclic ring of latrunculin analogs can influence their biological effects.

Role of the Thiazolidinone Moiety in Protein Binding and Biological Effects

The 2-thiazolidinone (B52157) moiety is a distinctive and essential feature of the latrunculin family, including this compound. nih.gov This heterocyclic ring system is a key part of the pharmacophore responsible for the interaction with G-actin. nih.gov Crystallographic data for Latrunculin A indicates that the thiazolidinone ring inserts into the nucleotide-binding cleft of actin, a critical site for polymerization. nih.gov The NH group of the thiazolidinone is particularly important, as it can act as a hydrogen bond donor, contributing to the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. jocpr.com This approach is widely used in drug discovery to prioritize compounds for synthesis and testing, thereby accelerating the development of new therapeutic agents. medcraveonline.comjocpr.com

While specific QSAR models for this compound and its direct analogs are not extensively reported in the public domain, the principles of QSAR are highly applicable to this class of compounds. A QSAR study on latrunculins would involve:

Data Set Compilation: Assembling a series of this compound analogs with their corresponding measured actin inhibition activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, covering aspects like steric, electronic, hydrophobic, and topological properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the biological activity. medcraveonline.comresearchgate.net

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques. jocpr.com

QSAR studies have been successfully applied to other compounds containing the thiazolidinone moiety. For instance, a QSAR model was developed for thiazolidinone-4-one derivatives to predict their anti-tubercular activity, identifying key descriptors that positively or negatively influence their efficacy. nih.gov Such a model for the latrunculin family could provide valuable insights into the structural requirements for potent actin inhibition and guide the rational design of novel analogs.

Comparative SAR Studies with Latrunculin A and Other Latrunculin Family Members

This compound belongs to the broader family of latrunculins, which includes several naturally occurring and semi-synthetic analogs. Comparative SAR studies among these family members are crucial for understanding the subtle structural nuances that dictate their biological potency and specificity. The most well-studied member of this family is Latrunculin A.

Latrunculin A and this compound are both potent disruptors of the actin cytoskeleton, but they exhibit differences in potency. nih.gov Studies have shown that Latrunculin A is generally more potent than this compound, with complete cell rounding observed at lower concentrations for Latrunculin A. nih.gov The short-term effects of this compound are similar to those of Latrunculin A, though it is slightly less potent. nih.gov A notable difference is the transient nature of this compound's effects in the presence of serum, which has been attributed to its gradual inactivation. nih.gov

The isolation of other family members, such as Latrunculol A, Latrunculol B, and Latrunculone A, from the same marine sponge, Negombata magnifica (formerly Latrunculia magnifica), has provided a valuable set of compounds for expanded SAR studies. vulcanchem.com These compounds feature variations in the macrocyclic ring, including different hydroxylation patterns and oxidation states, which influence their cytotoxic and actin-inhibiting profiles. vulcanchem.com For example, Latrunculol A also demonstrates significant cytotoxic activity against cancer cell lines. vulcanchem.com The development of truncated latrunculin analogues has further expanded the SAR landscape, demonstrating that a simplified core can lead to enhanced potency and selectivity against specific actin isoforms, such as that of the malaria parasite Plasmodium falciparum. nih.gov

| Compound | Key Structural Difference from Latrunculin A | Relative Potency/Activity Note |

| Latrunculin A | - | Reference compound; highly potent actin inhibitor. scbt.comnih.gov |

| This compound | Structural isomer of Latrunculin A (difference in the macrocycle). | Slightly less potent than Latrunculin A in short-term assays. nih.gov |

| Latrunculol A | Reduced ketone in the macrocycle. | Exhibits significant cytotoxic activity. vulcanchem.com |

| Truncated Analogs | Simplified macrocyclic ring system. | Can exhibit superior actin binding potency and selectivity. nih.gov |

| N-hydroxymethylene derivative of Latrunculin A | Modification on the thiazolidinone nitrogen. | Showed improved activity against certain cancer cell lines compared to the parent compound. nih.gov |

This table presents a comparative overview of the structure-activity relationships among different members of the latrunculin family.

Investigation of the Bioactive Pharmacophore for Targeted Modulation

A bioactive pharmacophore is the three-dimensional arrangement of essential structural features of a molecule that are responsible for its biological activity. nih.gov Identifying the pharmacophore of this compound is key to understanding its mechanism of action at a molecular level and for designing new, more selective modulators. Based on SAR and structural biology studies of the latrunculin family, the bioactive pharmacophore for actin inhibition can be defined. nih.gov

The key elements of the latrunculin pharmacophore include:

A hydrogen bond donor: The NH group of the thiazolidinone ring. nih.gov

A hydrogen bond acceptor: The carbonyl oxygen of the thiazolidinone ring.

Hydrophobic/steric features: The macrocyclic ring provides a specific shape and volume that fits within the binding pocket.

Oxygen atoms of the THP ring: These can participate in hydrogen bonding or other polar interactions. nih.gov

Understanding this pharmacophore allows for the targeted modulation of this compound's activity. For example, by designing molecules that mimic this pharmacophore, it is possible to create new compounds with similar actin-inhibiting properties. nih.gov This can be achieved through scaffold hopping, where the core macrocyclic structure is replaced with a different chemical scaffold that maintains the correct spatial arrangement of the key pharmacophoric features. nih.gov Furthermore, pharmacophore models can be used in virtual screening to identify new potential actin inhibitors from large chemical databases. Targeted modifications to the existing this compound structure, guided by the pharmacophore model, can also be employed to enhance potency, improve selectivity for specific actin isoforms, or modulate pharmacokinetic properties. vulcanchem.complos.org

Applications in Preclinical Research Models and Biological Studies

In Vitro Cellular Research Applications

In laboratory settings using cultured cells, Latrunculone B has been instrumental in elucidating the fundamental roles of the actin cytoskeleton.

The movement of cells is a complex process heavily reliant on the dynamic remodeling of the actin cytoskeleton. nih.gov this compound, by inhibiting actin polymerization, provides a means to dissect the specific contributions of actin filaments to cell motility. frontiersin.org When treated with this compound, cells typically exhibit a loss of protrusive structures like lamellipodia and filopodia, which are essential for directed migration. nih.gov This inhibition of actin dynamics leads to a cessation of cell movement, allowing researchers to study the upstream and downstream signaling pathways that control cell migration. plos.org

Studies have shown that even at low concentrations, this compound can significantly impact cell migration. For instance, in fibroblast-populated collagen matrices, the effective concentration range for this compound to affect mechanical properties related to cell motility was found to be between 20 nM and 200 nM. nih.gov The transient effects of this compound have also been utilized to observe the recovery patterns of cell shape and actin organization, providing insights into the reversibility of these processes. nih.gov

Table 1: Effects of this compound on Cell Motility

| Cell Type | Observation | Significance | Reference |

|---|---|---|---|

| Hamster Fibroblast NIL8 Cells | Causes concentration-dependent changes in cell shape and actin organization, leading to complete rounding of cells. | Demonstrates the critical role of actin polymerization in maintaining cell morphology and enabling movement. | nih.gov |

| Fibroblasts in Collagen Matrix | Effective in a concentration range of 20 nM-200 nM for altering mechanical properties related to motility. | Provides a quantitative measure of the compound's potency in a tissue-like environment. | nih.gov |

Cytokinesis, the final stage of cell division, involves the formation of a contractile ring composed primarily of actin and myosin II. e-century.us this compound has been shown to effectively inhibit cytokinesis by disrupting the formation and function of this actin-based structure. nih.gov In synchronized cell populations, treatment with this compound leads to the formation of binucleated cells, as the nuclear division (mitosis) completes, but the cytoplasm fails to divide. nih.govmdpi.com This specific inhibition allows researchers to isolate and study the molecular requirements for the assembly and constriction of the contractile ring.

The effects of this compound on cytokinesis are often compared with other actin-disrupting agents like cytochalasins. While both classes of compounds inhibit cytokinesis, they do so through different mechanisms and can have varying long-term effects on cells. nih.gov

Cell shape and adhesion to the extracellular matrix are intrinsically linked to the organization of the actin cytoskeleton. medsci.orgcytothesis.us this compound induces dramatic changes in cell morphology, typically causing cells to round up due to the collapse of the actin filament network. nih.gov This effect is a direct consequence of the depolymerization of actin stress fibers, which are crucial for maintaining cell tension and a spread morphology.

Furthermore, the disruption of the actin cytoskeleton by this compound affects cell adhesion. Focal adhesions, the protein complexes that link the actin cytoskeleton to the extracellular matrix, are disassembled or fail to form properly in the presence of the compound. elifesciences.org This leads to reduced cell-substrate adhesion, a phenomenon that can be quantified in various experimental setups. nih.govviamedica.pl The ability to modulate cell adhesion with this compound is valuable for studying the dynamics of cell-matrix interactions and their role in various physiological and pathological processes. nih.gov

To understand the intrinsic properties of the actin cytoskeleton without the complexity of the cellular environment, researchers utilize in vitro reconstituted actin networks. elifesciences.orgresearchgate.net In these systems, purified actin monomers are polymerized in the presence of various actin-binding proteins to form networks with defined architectures. tudelft.nl this compound is a key tool in these biophysical studies as it allows for precise control over actin polymerization. nih.gov

By adding this compound to these reconstituted systems, scientists can study how the sequestration of actin monomers affects the mechanical properties of the network, such as its stiffness and elasticity. nih.gov These experiments have provided fundamental insights into how the actin cytoskeleton generates and responds to forces. For example, studies using atomic force microscopy on dendritic actin networks have revealed complex mechanical behaviors, including stress stiffening and softening, which can be modulated by this compound. nih.gov

Table 2: Applications of this compound in Reconstituted Systems

| Reconstituted System | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Dendritic Actin Networks | Mechanical properties | Observation of reversible stress softening, suggesting filament buckling under compression. | nih.gov |

| Actin Cortices in Vesicles | Symmetry breaking and pattern formation | Myosin-induced cortical flows can drive spontaneous symmetry breaking, a process inhibitable by actin polymerization inhibitors. | elifesciences.org |

Microfluidic devices offer a powerful platform for studying cellular processes in precisely controlled microenvironments. nih.govmdpi.commdpi.com When combined with microscopy, these systems allow for high-resolution, real-time observation of actin dynamics in living cells. This compound can be introduced into these systems to perturb the actin cytoskeleton and observe the immediate consequences.

These micro-environments can mimic physiological conditions, such as the confined spaces through which cells must migrate during development or cancer metastasis. nih.gov By applying this compound in such a system, researchers can investigate how the actin cytoskeleton enables cells to navigate these tight spaces and how its disruption affects this ability. This approach is valuable for understanding the mechanics of cell invasion and for screening compounds that might inhibit this process. nih.gov

Use in Reconstituted Actin Networks for Biophysical Studies

Organismal Model Systems Research (Non-Mammalian Eukaryotes)

To understand the role of the actin cytoskeleton in the context of a whole organism, researchers often turn to non-mammalian eukaryotic model systems such as the fruit fly (Drosophila melanogaster) and the nematode worm (Caenorhabditis elegans). nih.govnih.govresearchgate.net These organisms are genetically tractable and allow for the study of developmental processes that are difficult to investigate in mammals. aging-us.commdpi.com

While direct studies citing the use of this compound in Drosophila and C. elegans development are not as prevalent as in vitro studies, the fundamental and conserved role of actin in processes like cell division, migration, and morphogenesis in these organisms is well-established. mdpi.commdpi.com Research on the genetic and molecular control of the actin cytoskeleton in these models provides a framework for understanding how a compound like this compound would affect their development. For instance, processes such as cytokinesis and axon guidance, which are heavily dependent on actin dynamics, are extensively studied in these model organisms. mdpi.com The characean alga Nitella pseudoflabellata has also been used as a model system to study the effects of this compound on intracellular motility, where it was found to disrupt subcortical actin bundles, though at relatively high concentrations and over long treatment periods. nih.gov

Effects on Actin Cytoskeleton and Hyphal Growth in Oomycetes (e.g., Phytophthora infestans)

The oomycete Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes, relies on highly polarized hyphal growth to infect its host. elifesciences.orgspandidos-publications.com The actin cytoskeleton is fundamental to this process. bioscience.co.uk Research utilizing this compound (often abbreviated as latB) has been instrumental in dissecting the specific roles of actin structures in oomycete development.

Treatment of P. infestans with this compound results in a concentration-dependent inhibition of colony expansion and leads to significant aberrations in hyphal growth. ncats.iomedchemexpress.com At lower concentrations (e.g., 0.1 µM), the most common abnormalities are increased hyphal branching and irregular tube diameters. ncats.iomedchemexpress.com At higher concentrations (0.5 and 1 µM), the tips of expanding hyphae swell into distorted, balloon-like shapes. ncats.iomedchemexpress.com

These morphological changes are directly correlated with the disruption of the actin cytoskeleton's organization. medchemexpress.com In untreated P. infestans hyphae, two main populations of F-actin are observed: axially oriented actin filament cables and cortical actin filament plaques. ncats.iomedchemexpress.com this compound treatment preferentially affects these structures. The proportion of hyphae lacking actin filament cables increases, indicating these structures are more sensitive to the actin-depolymerizing effects of the compound. ncats.iomedchemexpress.com While the actin filament plaques are more resilient, their distribution can be altered. medchemexpress.com

Furthermore, actin depolymerization by this compound affects the positioning of nuclei within the hyphae. In treated cells, the distance between the nuclei and the hyphal tip decreases, suggesting that an intact actin cytoskeleton is necessary to maintain proper nuclear positioning away from the growing tip. ncats.iomedchemexpress.com

Table 1: Effects of this compound on Phytophthora infestans

| Concentration | Observed Effect on Hyphal Growth | Effect on Actin Cytoskeleton |

|---|---|---|

| 0.1 µM | Increased branching, irregular diameter. ncats.iomedchemexpress.com | Increase in hyphae without actin filament cables. ncats.iomedchemexpress.com |

| 0.5 µM | Tip swelling into balloon-like shapes. ncats.iomedchemexpress.com | Disruption of actin filament cables; plaques more resilient. medchemexpress.com |

| 1.0 µM | Pronounced tip swelling and ballooning. ncats.iomedchemexpress.com | Strong disruption of actin cytoskeleton. researchgate.net |

Antiprotozoal Activity Investigations (e.g., Trypanosoma brucei)

Latrunculins have been identified as having antiprotozoal activity. targetmol.comtargetmol.com Studies in the African trypanosome, Trypanosoma brucei, the protozoan parasite responsible for sleeping sickness, have revealed a critical and stage-specific role for the actin cytoskeleton. plos.org While much of the research has been conducted with the closely related Latrunculin A, the findings are highly relevant to this compound's mechanism of action.

Actin is an essential protein for the bloodstream form (BSF) of T. brucei. nih.gov In these forms, actin is concentrated in the posterior end of the cell, co-localizing with the endocytic pathway. nih.gov Disruption of the actin cytoskeleton with Latrunculin A in BSF trypanosomes leads to a rapid cessation of cell division, a halt in vesicular traffic from the flagellar pocket, and a dramatic enlargement of the pocket itself, ultimately resulting in cell death. nih.govelifesciences.org This demonstrates that actin is vital for endocytosis, a process BSF trypanosomes depend on for nutrient uptake. nih.gov

In stark contrast, the procyclic (tsetse fly midgut) form of the parasite shows a markedly different response. In these cells, actin is distributed throughout the cell rather than being concentrated at the endocytic site. nih.gov Treatment with Latrunculin A has no significant effect on the growth or viability of procyclic forms, indicating that a dynamic actin cytoskeleton is not essential for this stage of the parasite's life cycle. nih.gov This differential sensitivity highlights the actin cytoskeleton as a potential therapeutic target specific to the disease-causing stage in the mammalian host.

Table 2: Differential Effects of Actin Disruption in Trypanosoma brucei

| Parasite Stage | Role of Actin | Effect of Latrunculin Treatment |

|---|---|---|

| Bloodstream Form (BSF) | Essential; required for endocytosis, vesicular trafficking, and cell division. plos.orgnih.gov | Arrest of cell division, enlargement of flagellar pocket, cell death. nih.govelifesciences.org |

| Procyclic Form | Non-essential for growth; not required for endocytosis in the same manner. plos.orgnih.gov | No significant effect on growth or viability. nih.gov |

Studies in Other Fungal and Protozoal Models

The utility of this compound as a research tool extends to other important fungal and protozoal pathogens.

In the study of Trypanosoma cruzi, the agent of Chagas disease, this compound has been used to demonstrate the role of the host cell actin cytoskeleton during parasite invasion. Treatment of host cells with this compound was found to inhibit the internalization of certain T. cruzi strains, indicating that these strains rely on hijacking the host's actin polymerization machinery to enter the cell. nih.gov In the parasite itself, disrupting the actin cytoskeleton with this compound was shown to inhibit endocytosis. nih.govfrontiersin.org

In research on the malaria parasite, Plasmodium falciparum, the actin motor is essential for parasite motility. researchgate.net This has led to the investigation of latrunculins as potential antimalarial leads. Novel truncated analogues of latrunculin have been developed that show superior actin binding potency and greater selectivity for P. falciparum actin compared to this compound. researchgate.net

In the fungal kingdom, this compound has been applied to study the necrotrophic plant pathogen Botrytis cinerea. These studies revealed that the generation of high turgor pressure required for the fungus to mechanically penetrate host tissue is dependent on the actin cytoskeleton. biorxiv.org Treatment with this compound suppressed penetration frequency and reduced the formation of necrotic lesions, linking actin functionality directly to fungal virulence. biorxiv.org

Mechanistic Research in Specific Mammalian Cell Line Models (e.g., PC3M cells)

This compound is extensively used to probe the mechanics of the actin cytoskeleton in mammalian cells, with the metastatic prostate cancer cell line PC3M being a notable model. nih.govaacrjournals.org These studies provide fundamental insights into actin-dependent cellular behaviors and the consequences of their disruption.

Probing Actin-Dependent Cellular Processes

The actin cytoskeleton is a cornerstone of cell morphology, migration, and division, processes that are often dysregulated in cancer. aacrjournals.orgresearchgate.net this compound, by forming a 1:1 complex with G-actin, effectively inhibits polymerization and destabilizes actin microfilaments. nih.govspandidos-publications.com

In PTEN-null PC3M cells, this compound treatment leads to a dose-dependent destabilization of the actin microfilament network. nih.govspandidos-publications.com This disruption directly impacts key cellular functions associated with cancer metastasis. Studies have shown that this compound exhibits potent anti-growth and anti-invasive properties in PC3M cells. aacrjournals.org By dismantling the machinery required for cell movement and cytokinesis, it serves as a tool to confirm the dependency of these processes on a dynamic actin cytoskeleton.

Investigating Cellular Responses to Actin Disruption

Beyond simply inhibiting actin-based structures, this compound allows researchers to investigate the downstream signaling cascades and cellular responses that are triggered when the cytoskeleton is compromised.

In PC3M prostate cancer cells, sustained disruption of the actin cytoskeleton by this compound is a potent trigger for apoptosis (programmed cell death). ncats.ionih.gov This is observed through characteristic morphological changes, including nuclear condensation. nih.govspandidos-publications.com Mechanistically, this apoptotic response involves the activation of the pro-apoptotic protein Bax. ncats.ionih.gov

Furthermore, actin disruption in these cells has been shown to induce DNA damage, specifically double-strand breaks. nih.govspandidos-publications.com This is evidenced by the increased recruitment of the phosphorylated histone variant γH2AX, a sensitive marker for DNA double-strand breaks. ncats.ionih.gov Further investigation has revealed that this DNA damage is induced via the MEK/extracellular signal-regulated kinase (Erk) signaling pathway, providing a molecular link between the physical state of the actin cytoskeleton and the cell's DNA damage response pathways. nih.govnih.gov

Table 3: Mechanistic Findings of this compound in PC3M Cells

| Cellular Process | Finding | Implication |

|---|---|---|

| Actin Cytoskeleton | Induces destabilization of actin microfilaments. nih.govspandidos-publications.com | Confirms the role of actin in maintaining cell structure and motility. |

| Cell Viability | Causes dose-dependent growth inhibition. nih.gov | Demonstrates that an intact actin cytoskeleton is required for proliferation. |

| Apoptosis | Induces apoptosis through activation of Bax signaling. ncats.ionih.gov | Links sustained cytoskeletal stress to programmed cell death pathways. |